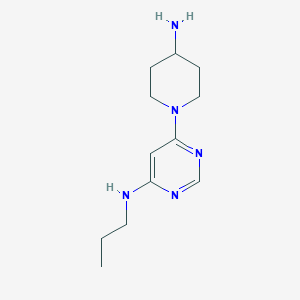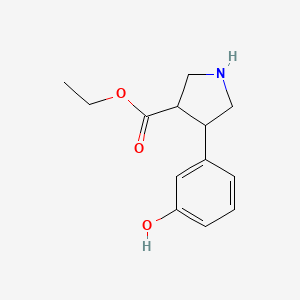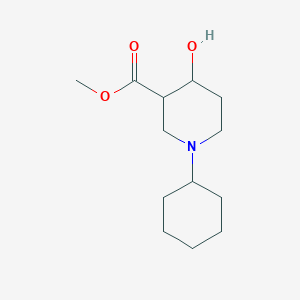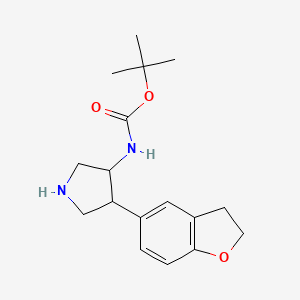![molecular formula C11H15ClN2O B1488535 4-Chloro-2-[(piperazin-1-yl)methyl]phenol CAS No. 1178498-52-6](/img/structure/B1488535.png)
4-Chloro-2-[(piperazin-1-yl)methyl]phenol
Overview
Description
“4-Chloro-2-[(piperazin-1-yl)methyl]phenol” is a chemical compound with the CAS Number: 178928-59-1 . It has a molecular weight of 212.68 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . In one study, the 2, 4-dichloroquinazoline was synthesized and reacted with different N-substituted piperazines to obtain a series of title compounds .Molecular Structure Analysis
The InChI Code for the compound is 1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H . The InChI key is CRZKCBUZLVZUFM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.63 . It is a powder that is stored at room temperature .Scientific Research Applications
Coordination Chemistry and Physical Properties
- Compounds structurally related to 4-Chloro-2-[(piperazin-1-yl)methyl]phenol, such as various Mannich base ligands, have been synthesized and their Cu(II) complexes studied for their physical properties. These complexes exhibit weak antiferromagnetic coupling and are characterized by electrochemical and electron paramagnetic spectral studies, indicating their potential application in materials science and magnetic studies (Sujatha et al., 2000).
Organic Synthesis and Chemical Characterization
- Research has focused on the synthesis and characterization of novel Schiff bases and their metal complexes, highlighting their structural diversity and potential in catalysis and materials science. For instance, Schiff base ligands derived from similar compounds have shown unique coordination chemistry with copper (II), explored through synthesis, spectral, magnetic, and electrochemical studies (Majumder et al., 2016).
Biological Activity
- Studies have also been conducted on the antibacterial activity of cobalt(II) and zinc(II) complexes with Schiff bases related to this compound. These complexes demonstrate promising antibacterial efficacy against various gram-positive and gram-negative bacteria, suggesting their potential application in developing new antimicrobial agents (Jian-nan Li, 2013).
Antioxidant Properties and DNA Interaction
- The luminescent properties and photo-induced electron transfer studies of naphthalimides with piperazine substituents related to the queried compound have revealed insights into their potential as pH probes and in photodynamic therapy applications due to their unique fluorescence behavior and quantum yields (Gan et al., 2003).
Neurological Applications
- The synthesis of specific derivatives like B-355252, utilizing a piperazinyl phenol structure, has been optimized for enhancing nerve growth factor's ability to stimulate neurite outgrowths. This highlights the potential application of such compounds in treating neurological disorders and promoting nerve regeneration (Williams et al., 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that 4-Chloro-2-[(piperazin-1-yl)methyl]phenol may have multiple potential targets.
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or inhibiting enzymes . The specific interactions and resulting changes would depend on the exact target of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it is likely that this compound could influence multiple pathways.
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
4-chloro-2-(piperazin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXKMPXCUPCYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




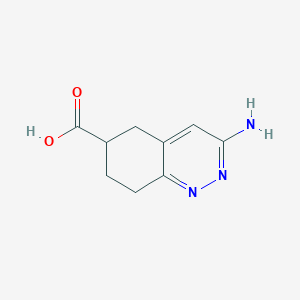
![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)

